N-(3-Acetylphenyl)-2-fluorobenzamide
Overview
Description
N-(3-Acetylphenyl)-2-fluorobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of an acetyl group attached to the phenyl ring and a fluorine atom attached to the benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Acetylphenyl)-2-fluorobenzamide typically involves the reaction of 3-acetylphenylamine with 2-fluorobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and increase the yield. The use of solvents such as dichloromethane or toluene can facilitate the reaction and improve the solubility of the reactants and products.
Chemical Reactions Analysis
Types of Reactions
N-(3-Acetylphenyl)-2-fluorobenzamide can undergo various types of chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form a carboxylic acid.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride can be employed under mild conditions.
Substitution: Nucleophiles such as ammonia or thiourea can be used in the presence of a catalyst like palladium.
Major Products Formed
Oxidation: 3-(Carboxyphenyl)-2-fluorobenzamide.
Reduction: 3-(Hydroxyphenyl)-2-fluorobenzamide.
Substitution: N-(3-Acetylphenyl)-2-aminobenzamide or N-(3-Acetylphenyl)-2-thiolbenzamide.
Scientific Research Applications
N-(3-Acetylphenyl)-2-fluorobenzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used as a probe to study enzyme-substrate interactions and protein-ligand binding.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-Acetylphenyl)-2-fluorobenzamide involves its interaction with specific molecular targets such as enzymes or receptors. The acetyl group can form hydrogen bonds with amino acid residues in the active site of enzymes, while the fluorine atom can participate in hydrophobic interactions. These interactions can modulate the activity of the target proteins and influence various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
N-(4-Acetylphenyl)-2-fluorobenzamide: Similar structure but with the acetyl group in the para position.
N-(3-Acetylphenyl)-4-fluorobenzamide: Similar structure but with the fluorine atom in the para position.
N-(3-Acetylphenyl)-2-chlorobenzamide: Similar structure but with a chlorine atom instead of fluorine.
Uniqueness
N-(3-Acetylphenyl)-2-fluorobenzamide is unique due to the specific positioning of the acetyl and fluorine groups, which can influence its reactivity and interactions with biological targets. The presence of the fluorine atom can enhance the compound’s stability and bioavailability compared to its non-fluorinated analogs.
Properties
IUPAC Name |
N-(3-acetylphenyl)-2-fluorobenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FNO2/c1-10(18)11-5-4-6-12(9-11)17-15(19)13-7-2-3-8-14(13)16/h2-9H,1H3,(H,17,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSWJLLIEEYKDQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CC=C2F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401288942 | |
Record name | N-(3-Acetylphenyl)-2-fluorobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401288942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
303091-99-8 | |
Record name | N-(3-Acetylphenyl)-2-fluorobenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=303091-99-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(3-Acetylphenyl)-2-fluorobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401288942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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